molecular formula C14H16Cl2FN3 B6277357 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride CAS No. 2763756-55-2

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Cat. No.: B6277357
CAS No.: 2763756-55-2
M. Wt: 316.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety, which is further substituted with a 4-chlorophenyl and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 4-Chlorophenyl and Fluorine: The pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and fluorine substituents.

    Formation of the Piperidine Ring: The substituted pyrazole is then reacted with a suitable piperidine precursor under basic conditions to form the final compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic).

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidine: This compound is structurally similar but lacks the pyrazole and fluorine substituents.

    4-(4-chlorophenyl)-piperidine hydrochloride: Similar structure but without the pyrazole ring.

Uniqueness

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is unique due to the presence of both the pyrazole ring and the fluorine substituent, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

CAS No.

2763756-55-2

Molecular Formula

C14H16Cl2FN3

Molecular Weight

316.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.